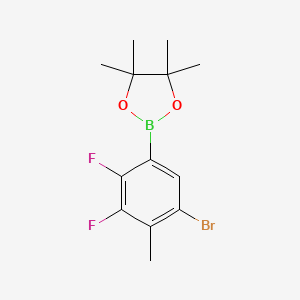

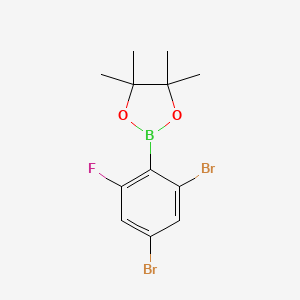

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

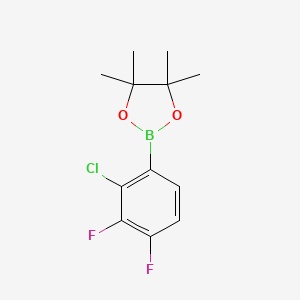

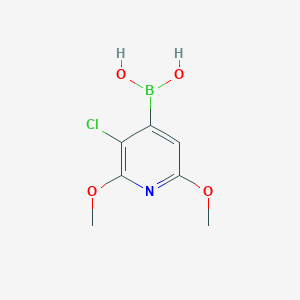

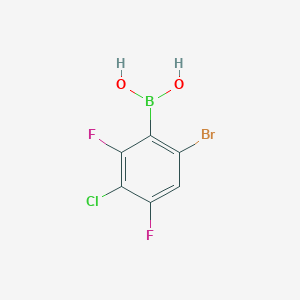

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is a chemical compound with the empirical formula C6H4BBr2FO2 . It is a solid substance and is a type of boronic acid derivative .

Molecular Structure Analysis

The molecular weight of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is 297.71 . The SMILES string representation of its structure is OB(O)c1c(F)cc(Br)cc1Br .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, including 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester, can be achieved using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is a solid substance . It has an empirical formula of C6H4BBr2FO2 and a molecular weight of 297.71 .Scientific Research Applications

Hydrolysis Studies

Phenylboronic pinacol esters, including “2,4-Dibromo-6-fluorophenylboronic acid pinacol ester”, have been studied for their susceptibility to hydrolysis at physiological pH . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . This research is crucial for understanding the stability of these compounds in water, which is important when considering these boronic pinacol esters for pharmacological purposes .

Protodeboronation

Pinacol boronic esters are highly valuable building blocks in organic synthesis . A study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This research could potentially be applied to “2,4-Dibromo-6-fluorophenylboronic acid pinacol ester”, providing a new pathway for its transformation.

Drug Design and Delivery

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Organic Synthesis

As mentioned earlier, pinacol boronic esters are highly valuable building blocks in organic synthesis . They can be used in various reactions, including functionalizing deboronation of alkyl boronic esters .

Laboratory Chemicals

“2,4-Dibromo-6-fluorophenylboronic acid pinacol ester” is recommended for use as laboratory chemicals . This suggests its potential application in various laboratory experiments and procedures.

Research Material

This compound is also used as a research material in various scientific studies . Its unique properties make it a valuable resource in the field of chemical research.

Mechanism of Action

Target of Action

The primary targets of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester are organic synthesis processes . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a chemical reaction where a boronic ester is converted into other functional groups .

Biochemical Pathways

The affected pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound can also be used in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .

Result of Action

The result of the compound’s action is the formation of new functional groups from the boron moiety . This allows for the creation of a wide array of diverse molecules with high enantioselectivity . For example, the compound has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of the reaction can be considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by air and moisture .

properties

IUPAC Name |

2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSYNNGKKUAXKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBr2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.